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Compound of Interest

Compound Name: 7-Bromo-1,3-dichloroisoquinoline

Cat. No.: B1523639 Get Quote

An In-depth Technical Guide to 7-Bromo-1,3-dichloroisoquinoline: Properties, Synthesis, and

Application

Introduction

The isoquinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged

structure" due to its prevalence in a wide array of biologically active compounds and natural

products. Its unique arrangement of aromatic and heterocyclic features allows for versatile

interactions with various biological targets. Within this important class of molecules,

halogenated isoquinolines serve as exceptionally powerful building blocks for drug discovery

and development. The strategic placement of halogen atoms provides synthetic handles for

diversification, modulates electronic properties, and can enhance binding affinity and metabolic

stability.

This technical guide provides an in-depth exploration of 7-Bromo-1,3-dichloroisoquinoline, a

trifunctionalized scaffold offering a rich platform for chemical exploration. The presence of two

distinct chlorine atoms at the C1 and C3 positions and a bromine atom at the C7 position

allows for orthogonal chemical modifications. This guide is intended for researchers, scientists,

and drug development professionals, offering a detailed overview of the compound's chemical

properties, a plausible synthetic strategy, its reactivity profile, and its potential applications in

modern medicinal chemistry.

Part 1: Core Chemical and Physical Properties
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7-Bromo-1,3-dichloroisoquinoline is a solid, crystalline compound at room temperature. Its

key identifiers and physicochemical properties, compiled from various sources, are

summarized below. It is important to note that while some data like boiling point and density are

reported, other experimental values such as melting point and solubility are not consistently

available in public literature, which is common for specialized research chemicals.[1][2]

Physicochemical Data
Property Value Source(s)

CAS Number 924271-40-9 [1][2][3][4]

Molecular Formula C₉H₄BrCl₂N [3][4][5]

Molecular Weight 276.94 g/mol [3][5]

IUPAC Name
7-bromo-1,3-

dichloroisoquinoline
[6]

Boiling Point 383.4°C at 760 mmHg [1][6]

Density 1.765 g/cm³ [1][6]

InChI Key
DVPABFNTLVFBQI-

UHFFFAOYSA-N
[6]

Canonical SMILES
C1=CC(=CC2=C(N=C(C=C21)

Cl)Cl)Br
[6]

Purity Typically >97% [3][5]

Spectroscopic Signature (Predicted)
While specific spectra are not widely published, the expected NMR signatures can be predicted

based on the structure:

¹H NMR: The spectrum would show four distinct signals in the aromatic region (approx. 7.5-

9.0 ppm), corresponding to the four protons on the benzene ring portion of the isoquinoline

core. Each proton would appear as a doublet or doublet of doublets due to ortho and meta

couplings. The proton at C4, being adjacent to the electron-withdrawing nitrogen and C3-Cl,

would likely be the most deshielded.
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¹³C NMR: The spectrum would display nine signals for the nine carbon atoms. The carbons

bearing chlorine (C1 and C3) would be significantly downfield. The carbon bearing bromine

(C7) would also be identifiable.

BLD Pharm and other suppliers may provide compound-specific analytical data, including

NMR, HPLC, and LC-MS, upon request.[7]

Part 2: Synthesis and Purification
A direct, published synthesis for 7-Bromo-1,3-dichloroisoquinoline is not readily available.

However, a robust and plausible synthetic route can be designed based on well-established

transformations of the isoquinoline core, analogous to methods used for similar halogenated

quinolines and isoquinolines.[8][9] The proposed pathway involves the chlorination of a 7-

bromo-isoquinoline-1,3-dione precursor.

Proposed Synthetic Workflow
The synthesis can be logically approached in two main stages: first, the construction of the

brominated isoquinoline core, and second, the conversion of hydroxyl or keto groups to the

target chloro groups.
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Stage 1: Isoquinoline Core Formation

Stage 2: Dichlorination

m-Bromobenzaldehyde

7-Bromo-4-carboxymethylene-2-oxazolin-5-one
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 Rearrangement
(Base, Heat)

7-Bromo-1,3-dichloroisoquinoline

 Chlorination
(POCl₃, Heat)

Click to download full resolution via product page

Caption: Proposed two-stage synthesis of 7-Bromo-1,3-dichloroisoquinoline.

Detailed Experimental Protocol (Hypothetical)
This protocol is a representative methodology. Researchers should perform their own

optimizations.

Stage 2: Synthesis of 7-Bromo-1,3-dichloroisoquinoline from 7-Bromoisoquinoline-

1,3(2H,4H)-dione
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Reaction Setup: In a fume hood, equip a 100 mL round-bottom flask with a reflux condenser

and a magnetic stirrer. Add 7-bromoisoquinoline-1,3(2H,4H)-dione (1 equivalent).

Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 5-10 equivalents) to the

flask. A catalytic amount of N,N-dimethylformamide (DMF, 0.1 equivalents) can be added to

facilitate the reaction.

Reaction Execution: Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain

for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS

until the starting material is consumed.

Workup - Quenching: After cooling to room temperature, slowly and cautiously pour the

reaction mixture onto crushed ice in a large beaker with vigorous stirring. This step is highly

exothermic and should be performed with extreme care.

Neutralization & Extraction: Neutralize the acidic aqueous solution with a saturated sodium

bicarbonate (NaHCO₃) solution or dilute sodium hydroxide (NaOH) until the pH is ~7-8. The

crude product will often precipitate as a solid. Extract the aqueous layer three times with an

appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter,

and concentrate under reduced pressure. The resulting crude solid can be purified by

column chromatography on silica gel or by recrystallization from a suitable solvent system

(e.g., ethanol/hexane) to yield pure 7-Bromo-1,3-dichloroisoquinoline.

Part 3: Chemical Reactivity and Derivatization
The synthetic utility of 7-Bromo-1,3-dichloroisoquinoline stems from the differential reactivity

of its three halogen substituents. The chlorine atoms at the C1 and C3 positions are activated

towards nucleophilic aromatic substitution (SNAr), while the bromine at C7 is ideal for

palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)
The chlorine at the C1 position is particularly labile due to the electron-withdrawing effect of the

adjacent ring nitrogen, which stabilizes the Meisenheimer complex intermediate. The C3
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chlorine is also reactive. This allows for selective or sequential displacement with a variety of

nucleophiles (O-, N-, and S-based).

7-Bromo-1,3-dichloroisoquinoline

C1-Substituted Product

 Mild Conditions
(e.g., DIPEA, rt)

Nucleophile (Nu-H)
e.g., R-NH₂

C1,C3-Disubstituted Product

 Harsher Conditions
(e.g., Heat)

Click to download full resolution via product page

Caption: Stepwise nucleophilic substitution on the isoquinoline core.

Exemplary Protocol: Amination at C1

Dissolve 7-Bromo-1,3-dichloroisoquinoline (1 equivalent) in a polar aprotic solvent like N-

methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO).

Add the desired primary or secondary amine (1.1 equivalents) and a non-nucleophilic base

such as N,N-diisopropylethylamine (DIPEA, 2 equivalents).

Stir the reaction at room temperature or with gentle heating (e.g., 50-80 °C) and monitor by

TLC.

Upon completion, dilute the reaction with water to precipitate the product or extract with an

organic solvent. Purify via column chromatography.

Palladium-Catalyzed Cross-Coupling
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The C7-Br bond is a classic handle for forming new carbon-carbon and carbon-heteroatom

bonds using palladium catalysis. This enables the introduction of aryl, heteroaryl, alkynyl, and

amino groups, which is a cornerstone of modern library synthesis in drug discovery.

7-Bromo-1,3-dichloroisoquinoline

C7-Functionalized Products

 [Pd] catalyst,
Base, Solvent

Ar-B(OH)₂
(Suzuki)

R-C≡C-H
(Sonogashira)

R₂NH
(Buchwald-Hartwig)

Click to download full resolution via product page

Caption: Cross-coupling reactions at the C7-bromo position.

Exemplary Protocol: Suzuki-Miyaura Coupling

To a degassed reaction vessel, add 7-Bromo-1,3-dichloroisoquinoline (1 equivalent), the

desired arylboronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05

equivalents), and a base (e.g., K₂CO₃, 2-3 equivalents).

Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (4:1).

Heat the reaction mixture under an inert atmosphere (e.g., Argon) to 80-100 °C for 2-12

hours, monitoring by LC-MS.

After cooling, dilute the mixture with ethyl acetate and wash with water and brine.
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Dry the organic layer, concentrate, and purify by flash chromatography to obtain the 7-aryl-

1,3-dichloroisoquinoline product.

Part 4: Applications in Drug Discovery
The trifunctional nature of 7-Bromo-1,3-dichloroisoquinoline makes it an exceptionally

valuable scaffold for generating diverse chemical libraries for high-throughput screening.

Quinoline and isoquinoline cores are present in numerous FDA-approved drugs and clinical

candidates for treating cancer, infectious diseases, and neurological disorders.[10][11][12]

Kinase Inhibitors: Many small-molecule kinase inhibitors feature a substituted heterocyclic

core that occupies the ATP-binding pocket. The 1,3,7-substitution pattern allows for the

synthesis of derivatives that can be tailored to target specific kinases by extending vectors

into different regions of the active site.

Antimicrobial and Antiviral Agents: The isoquinoline nucleus is a key pharmacophore in

several antimicrobial agents.[10] Derivatization of the 7-Bromo-1,3-dichloroisoquinoline
core can lead to novel compounds with potential activity against resistant bacterial strains or

viruses.

Molecular Probes and Chemical Biology: The ability to selectively functionalize the scaffold

makes it suitable for creating molecular probes. For instance, an alkyne or azide handle

could be installed via a Sonogashira reaction at the C7 position for use in "click" chemistry

applications.

Part 5: Safety, Handling, and Storage
As a halogenated aromatic compound, 7-Bromo-1,3-dichloroisoquinoline requires careful

handling. The following information is derived from available Safety Data Sheets (SDS).[1][3]

[13][14]
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Hazard Category Description & Precautions

Hazard Statements

H315: Causes skin irritation.[3][15] H319:

Causes serious eye irritation.[3][15] H335: May

cause respiratory irritation.[3][15]

Personal Protective Equipment (PPE)

Wear appropriate PPE, including safety goggles

with side-shields, chemical-resistant gloves

(e.g., nitrile), and a lab coat.[13][14] Use only in

a well-ventilated area or in a fume hood.[14]

First Aid

Inhalation: Move to fresh air.[1][13] Skin

Contact: Wash off immediately with plenty of

soap and water.[1][13] Eye Contact: Rinse

cautiously with water for several minutes.[14]

Ingestion: Do not induce vomiting. Rinse mouth

and seek immediate medical attention.[13]

Storage
Store in a tightly closed container in a dry, cool,

and well-ventilated place.[14]

Disposal

Dispose of contents/container to an approved

waste disposal plant in accordance with local,

state, and federal regulations.

Conclusion
7-Bromo-1,3-dichloroisoquinoline is a high-value, versatile chemical scaffold with significant

potential for drug discovery and materials science. Its three distinct halogenated positions offer

chemists a powerful toolkit for creating complex and diverse molecular architectures through

selective and orthogonal synthetic strategies. Understanding its physicochemical properties,

reactivity, and handling requirements is essential for unlocking its full potential in the laboratory.

This guide provides a foundational framework for researchers to design and execute innovative

synthetic campaigns utilizing this potent building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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